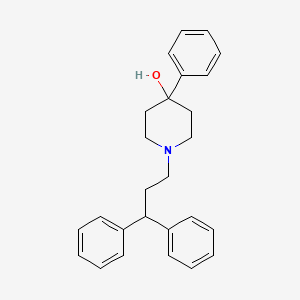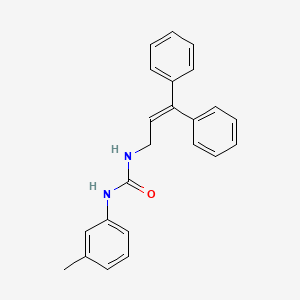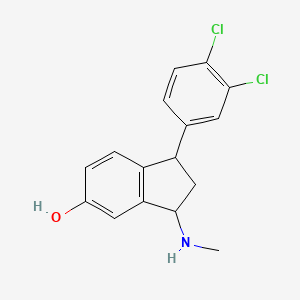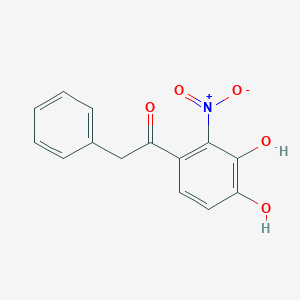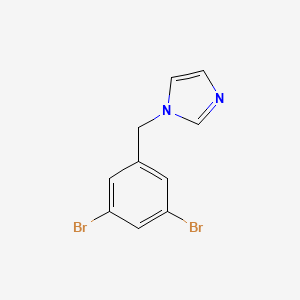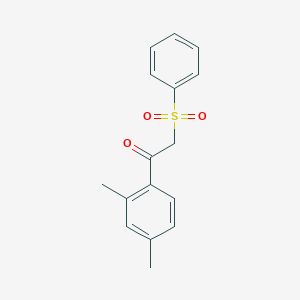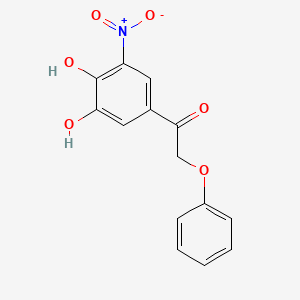
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with hydroxyl and nitro groups, and an ethanone moiety linked to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with phenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting catechol-O-methyltransferase (COMT).
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, the compound increases the levels of neurotransmitters such as dopamine, which can be beneficial in treating conditions like Parkinson’s disease. The molecular targets include the active site of COMT, where the compound binds and prevents the enzyme from catalyzing the methylation of catechol substrates .
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Tolcapone: A COMT inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards COMT compared to other inhibitors like entacapone and tolcapone .
Properties
Molecular Formula |
C14H11NO6 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H11NO6/c16-12-7-9(6-11(14(12)18)15(19)20)13(17)8-21-10-4-2-1-3-5-10/h1-7,16,18H,8H2 |
InChI Key |
JFIYNCBDNTXFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


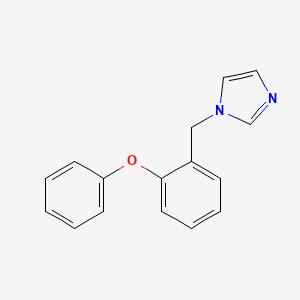
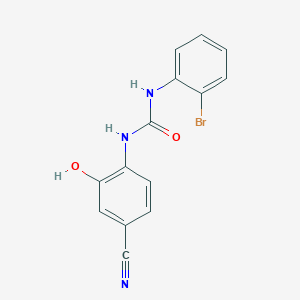
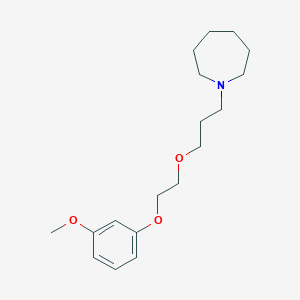

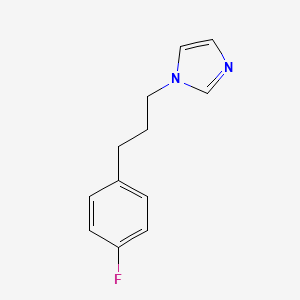

![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)
